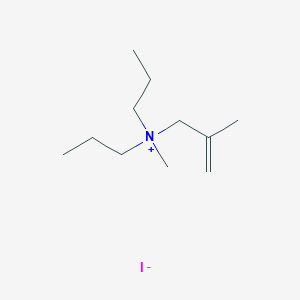
6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one is a chemical compound known for its unique structure and properties It belongs to the class of benzodithiolones, which are characterized by a benzene ring fused with a dithiol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one typically involves the nitration of 6-methyl-1,3-benzodithiol-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the risk of side reactions.
化学反应分析
Types of Reactions
6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzodithiolones depending on the nucleophile used.
科学研究应用
6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
相似化合物的比较
Similar Compounds
2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine: Similar in structure but contains an oxazine ring instead of a dithiol ring.
6-Nitro-2H-[1,4]benzoxazin-3(4H)-one: Contains a benzoxazine ring with a nitro group.
属性
CAS 编号 |
62558-21-8 |
|---|---|
分子式 |
C8H5NO3S2 |
分子量 |
227.3 g/mol |
IUPAC 名称 |
6-methyl-4-nitro-1,3-benzodithiol-2-one |
InChI |
InChI=1S/C8H5NO3S2/c1-4-2-5(9(11)12)7-6(3-4)13-8(10)14-7/h2-3H,1H3 |
InChI 键 |
NLZDTOPMALMVGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)SC(=O)S2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)

![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)










